molecular formula C13H12O4 B2372461 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 50624-06-1

3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2372461
CAS No.: 50624-06-1
M. Wt: 232.235
InChI Key: MXBLPWAUEWFCJU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that similar compounds have been shown to interact with the central and peripheral nervous systems .

Mode of Action

It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .

Biochemical Pathways

It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities . This suggests that the compound may interact with neurotransmitter systems or other pathways involved in neural signaling.

Pharmacokinetics

It’s known that similar compounds have shown low toxicity in pharmacological screenings , which could suggest favorable pharmacokinetic properties.

Result of Action

It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities , suggesting that the compound may have a calming effect on the nervous system.

Action Environment

It’s known that similar compounds have been tested in vitro and ex vivo conditions , suggesting that the compound’s action may be influenced by the specific conditions of the experimental environment.

Preparation Methods

The synthesis of 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of a precursor compound with aluminum chloride (AlCl3) in chlorobenzene under reflux conditions . The reaction mixture is then added to ice water, and the resulting precipitate is extracted with ethyl acetate. The organic layer is concentrated under vacuum, and the residue is purified using silica gel column chromatography with a solvent system of 10% ethyl acetate in hexane .

Chemical Reactions Analysis

3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Properties

IUPAC Name

3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLPWAUEWFCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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